molecular formula C9H18ClNO2 B2855260 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride CAS No. 1374656-67-3

3-(3-Aminocyclohexyl)propanoic acid;hydrochloride

Cat. No. B2855260
CAS RN: 1374656-67-3
M. Wt: 207.7
InChI Key: SZBUFDNJXSLXJN-UHFFFAOYSA-N
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Description

“3-(3-Aminocyclohexyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 1374656-67-3 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H . This indicates that the compound has a cyclohexyl group attached to a propanoic acid moiety, with an additional amine group on the cyclohexyl ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Molecular Structure Analysis

Research conducted on compounds structurally related to 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, has revealed insights into their crystal and molecular structures. These compounds, utilized as anti-ulcer agents, demonstrate a rigid bentrod-like conformation with significant implications for their biological activity and interaction with biological receptors. The structural analysis is crucial for understanding the compound's pharmacological potential and designing derivatives with improved efficacy and specificity (Koyano et al., 1986).

Synthesis and Material Applications

Further research into the synthesis and application of related compounds highlights their versatility. For example, the use of phloretic acid (PA) derived from similar structural precursors for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation demonstrates the potential for creating bio-based polymers with desirable thermal and thermo-mechanical properties. Such applications are pivotal for developing new materials for a wide range of uses, from industrial to biomedical applications (Trejo-Machin et al., 2017).

Antioxidant and Anti-inflammatory Activity

The conjugation of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea, synthesizing derivatives from similar structures, has been shown to produce molecules with potent antioxidant properties comparable to ascorbic acid. This research underlines the compound's utility in designing new antioxidant and anti-inflammatory agents, which could be significant for treating various oxidative stress-related diseases and conditions (Sahoo et al., 2011).

Anticancer Applications

The synthesis and evaluation of new S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives from related compounds have shown significant anticancer activities. This highlights the potential of this compound and its derivatives in drug development, specifically in designing new anticancer agents. Such research is vital for expanding the arsenal of anticancer drugs with varying mechanisms of action (Saad & Moustafa, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

3-(3-aminocyclohexyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBUFDNJXSLXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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